![molecular formula C22H30N2O7 B5059454 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-cyclopentylpropanoyl)piperazine oxalate](/img/structure/B5059454.png)
1-(1,3-benzodioxol-5-ylmethyl)-4-(3-cyclopentylpropanoyl)piperazine oxalate
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Overview
Description
1-(1,3-benzodioxol-5-ylmethyl)-4-(3-cyclopentylpropanoyl)piperazine oxalate is a chemical compound that has been studied for its potential therapeutic effects in various diseases.
Mechanism of Action
The exact mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-cyclopentylpropanoyl)piperazine oxalate is not fully understood. However, it is believed to act as a serotonin receptor agonist and a dopamine receptor antagonist. This may contribute to its potential therapeutic effects in various diseases.
Biochemical and Physiological Effects
Studies have shown that 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-cyclopentylpropanoyl)piperazine oxalate can affect various neurotransmitter systems in the brain, including serotonin, dopamine, and norepinephrine. It has been shown to increase the release of serotonin and decrease the release of dopamine, which may contribute to its potential therapeutic effects in various diseases.
Advantages and Limitations for Lab Experiments
One advantage of studying 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-cyclopentylpropanoyl)piperazine oxalate in lab experiments is its potential therapeutic effects in various diseases. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to develop targeted therapies.
Future Directions
For research on 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-cyclopentylpropanoyl)piperazine oxalate include further studies on its mechanism of action and potential therapeutic effects in various diseases. Additionally, research could focus on developing targeted therapies based on its mechanism of action. Finally, studies could investigate the safety and efficacy of 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-cyclopentylpropanoyl)piperazine oxalate in clinical trials.
Synthesis Methods
The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-cyclopentylpropanoyl)piperazine oxalate involves the reaction of 1-(1,3-benzodioxol-5-ylmethyl)piperazine with 3-cyclopentylpropanoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with oxalic acid to form the oxalate salt.
Scientific Research Applications
1-(1,3-benzodioxol-5-ylmethyl)-4-(3-cyclopentylpropanoyl)piperazine oxalate has been studied for its potential therapeutic effects in various diseases such as depression, anxiety, and schizophrenia. It has also been investigated for its potential as a treatment for drug addiction and alcoholism.
properties
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-cyclopentylpropan-1-one;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3.C2H2O4/c23-20(8-6-16-3-1-2-4-16)22-11-9-21(10-12-22)14-17-5-7-18-19(13-17)25-15-24-18;3-1(4)2(5)6/h5,7,13,16H,1-4,6,8-12,14-15H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXPYHGMOPYCLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-cyclopentylpropan-1-one;oxalic acid |
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